Diisobutyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of diisobutyl disulfide involves chemical reactions such as the reaction of sulfur monochloride with isobutyl mercaptan. This process occurs in petroleum ether at low temperatures, resulting in a product with a high yield after optimization of the molar ratio of reactants. The structure of the synthesized product is confirmed by IR, 1HNMR, and liquid chromatography methods (L. Hong, 2005).
Molecular Structure Analysis
Diisobutyl disulfide's molecular structure can be analyzed through crystallography and spectroscopic methods. The compound demonstrates interesting conformational properties due to its molecular geometry. These analyses help in understanding the compound's chemical behavior and reactivity (C. Müller & P. Böttcher, 1993).
Chemical Reactions and Properties
Chemically, diisobutyl disulfide participates in various reactions, including electrosynthetic processes to produce mono- and disulfides. This versatility under different conditions showcases its reactivity and potential for creating biologically active organic sulfur derivatives (E. V. Shinkar’ et al., 2020).
Physical Properties Analysis
The physical properties of diisobutyl disulfide, including its melting and boiling points, solubility, and density, are crucial for its handling and application in industrial processes. These properties are determined through experimental measurements and contribute to the safety and efficiency of its use.
Chemical Properties Analysis
The chemical properties of diisobutyl disulfide, such as its reactivity with different chemical groups, stability under various conditions, and its role in catalysis, are fundamental aspects of its applications. Studies on its reactivity patterns, mechanisms of reactions, and interactions with other compounds are essential for understanding and optimizing its use in chemical syntheses and processes (D. Witt, 2008).
Scientific Research Applications
Synthesis Applications :
- Diisobutyl tetrasulfide, closely related to Diisobutyl disulfide, can be synthesized using sulfur monochloride with isobutyl mercaptan, yielding a product confirmed by IR, 1HNMR, and liquid chromatography (L. Hong, 2005).
Chemical Reactions and Cleavage :
- Diisobutyl disulfide can be cleaved at high temperatures in the presence of KOH or Na2S2, forming isobutanethiol, hydrogen sulfide, and isobutylene (A. S. Atavin et al., 1971).
Protein Studies :
- A simplified ab initio force field for diethyl disulfide has been developed, which is useful in the analysis of proteins containing disulfide bridges. Normal coordinate analysis for diisobutyl disulfide helps in understanding correlations in proteins (Wen-juan Zhao et al., 1990).
Bioconjugation and Nucleic Acids :
- Disulfide conjugation is vital in research on nucleic acids, playing a crucial role in structural studies of DNA and RNA and their interactions with other macromolecules (A. Stasinska et al., 2019).
Medical Device Applications :
- Diisopropyl xanthogen polysulfide (related to Diisobutyl disulfide) is used to formulate bromobutyl elastomer compositions for sealing medical devices. A reaction scheme for the accelerator in situ with bromobutyl rubber is proposed (D. S. Ohbi et al., 2008).
Biotechnological Tools :
- Disulfide engineering, which includes the introduction of disulfide bonds into proteins, has advanced research significantly. It improves protein stability and assists in the study of protein dynamics (Douglas B. Craig & A. Dombkowski, 2013).
Protein Folding :
- Studies on disulfide-bond chemistry in relation to protein folding, structure, and stability, particularly illustrated with bovine pancreatic ribonuclease A, have been insightful. These studies focus on the role of disulfide bonds in structural fluctuations and oxidative folding of proteins (W. Wedemeyer et al., 2000).
Mass Spectrometric Analysis :
- Electrochemistry combined with mass spectrometry allows for the structural analysis of peptides and proteins containing disulfide bonds, enabling quick identification of disulfide-containing peptides from enzymatic digestion mixtures (Yun Zhang et al., 2011).
Material Science :
- Autonomous healing of damage in synthetic materials, like living organisms, can be achieved using disulfide chemistry. Disulfide links in a covalently cross-linked rubber enable self-healing at moderate temperatures, leading to full recovery of mechanical properties (J. Canadell et al., 2011).
Safety And Hazards
Future Directions
Disulfide bonds are being targeted for the development of antimicrobial agents because they play a central role in bacterial pathogenesis . The DsbA/DsbB system catalyses disulfide bond formation in a wide array of virulence factors, which are essential for many pathogens to establish infections and cause disease . This makes these redox enzymes well-placed as antimicrobial targets .
properties
IUPAC Name |
2-methyl-1-(2-methylpropyldisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJROLGQWMBXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSSCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164873 | |
Record name | Diisobutyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl disulfide | |
CAS RN |
1518-72-5 | |
Record name | Bis(2-methylpropyl) disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisobutyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisobutyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOBUTYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1G437CRNK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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